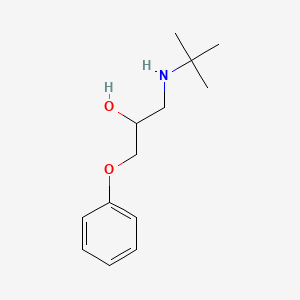

1-(Tert-butylamino)-3-phenoxypropan-2-ol

Descripción general

Descripción

1-(Tert-butylamino)-3-phenoxypropan-2-ol is an organic compound that features a tert-butylamino group attached to a phenoxypropanol backbone

Métodos De Preparación

The synthesis of 1-(tert-butylamino)-3-phenoxypropan-2-ol typically involves the reaction of phenoxypropanol with tert-butylamine. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

1-(Tert-butylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles under appropriate conditions

Aplicaciones Científicas De Investigación

Target and Mode of Action

The primary target of 1-(tert-butylamino)-3-phenoxypropan-2-ol is the beta-adrenergic receptor . It acts as a non-selective beta-blocker, influencing physiological processes such as heart rate and cardiac output. This action is particularly relevant in managing conditions like hypertension and heart disease by reducing cardiac workload and improving hemodynamics.

Biochemical Pathways

The compound's interaction with beta-adrenergic receptors modulates downstream signaling pathways that affect cardiovascular function. Understanding these interactions is crucial for developing targeted therapies for cardiovascular diseases.

Applications in Scientific Research

This compound has a wide range of applications across various scientific disciplines:

Chemistry

- Synthesis Intermediate: Used as an intermediate in the synthesis of various organic compounds.

- Reagent in Reactions: Acts as a reagent in chemical reactions, facilitating the formation of new compounds.

Biology

- Biological Activity Studies: Investigated for its potential biological activities, particularly as a ligand in receptor binding studies. This research aids in understanding its therapeutic potential.

Medicine

- Drug Development: Explored for therapeutic applications, especially in developing drugs targeting specific receptors or enzymes involved in cardiovascular function.

Industry

- Pharmaceutical Production: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Drug Delivery Systems

Recent studies have demonstrated that this compound can be grafted onto mesoporous silica nanoparticles (MSNs) through atom transfer radical polymerization (ATRP). This modification enhances the nanoparticles' functionality for drug delivery, exhibiting pH-responsive behavior crucial for targeted drug release. The loading capacity for drugs like doxycycline was significantly improved, indicating successful application in drug delivery systems.

Polymer Chemistry

In polymer science, this compound serves as a monomer for creating diblock copolymers with specific properties. The polymerization process has shown high surface grafting density, indicating effective ATRP application. The resulting copolymers demonstrate pH-responsive behavior beneficial for various applications in polymer chemistry.

Catalysis

The tert-butylamino group enhances the catalytic properties of certain catalysts. Research indicates that catalysts synthesized with this compound show improved efficiency and selectivity in chemical reactions, leading to better yields and reduced by-products.

Mecanismo De Acción

The mechanism of action of 1-(tert-butylamino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The tert-butylamino group plays a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various physiological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

1-(Tert-butylamino)-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:

tert-Butylamine: This compound shares the tert-butylamino group but lacks the phenoxypropanol backbone, resulting in different chemical properties and applications.

4-(tert-Butylamino)imidazo[1,2-a]pyridin-2-ylphenyl p-tolylcarbamate: This compound features a similar tert-butylamino group but is structurally different, leading to distinct biological activities and applications.

Actividad Biológica

1-(Tert-butylamino)-3-phenoxypropan-2-ol is a compound of significant interest in medicinal chemistry, primarily due to its interactions with beta-adrenergic receptors. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a tert-butylamino group attached to a phenoxypropanol backbone, characterized by the following molecular formula:

- Chemical Formula : CHNO\

Its structural attributes contribute to its biological activity, particularly as a beta-adrenergic receptor antagonist.

This compound primarily acts on beta-adrenergic receptors , which are crucial in regulating cardiovascular functions such as heart rate and blood pressure. The compound exhibits the following actions:

- Non-selective Beta-blocker : It inhibits both beta-1 and beta-2 adrenergic receptors, leading to decreased cardiac output and heart rate, which can be beneficial in managing hypertension and heart diseases.

- Influence on Signaling Pathways : By modulating receptor activity, it affects downstream signaling pathways that regulate various physiological processes.

Pharmacological Applications

The compound has been studied for its potential therapeutic applications, particularly in cardiovascular health. Key findings include:

- Hypertension Management : Research indicates that it may effectively lower blood pressure by reducing cardiac workload.

- Heart Rate Regulation : Its ability to decrease heart rate can help in conditions characterized by tachycardia or arrhythmias.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique characteristics and potential advantages of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Timolol | Non-selective beta-blocker | Primarily used in glaucoma treatment |

| Propranolol | Aromatic ring with propanol side | Commonly prescribed for anxiety and hypertension |

| Atenolol | Selective beta-blocker | Primarily affects beta-1 receptors, used for heart issues |

| 3-tert-butylamino-1-propan-2-ol | Similar amine structure | Different alkyl chain length affecting solubility |

| 1-(tert-butylamino)-3-[2-(6-chloropyridazin-3-yl)phenoxy]propan-2-ol | Contains chloropyridazine moiety | Potentially different pharmacological effects due to chlorine substitution |

This table illustrates how this compound shares core structural features with other beta-blockers while offering distinct therapeutic profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Beta-Receptor Interaction Studies : Research has shown that this compound effectively competes with endogenous catecholamines for binding sites on beta-receptors, resulting in reduced receptor activation and subsequent physiological responses.

- Cardiovascular Effects : Clinical evaluations indicate that patients treated with this compound exhibit significant reductions in heart rate and systolic blood pressure compared to baseline measurements.

- Synthesis and Characterization : The synthesis typically involves reacting phenoxypropanol with tert-butylamine under controlled conditions, often utilizing solvents like chloroform to enhance reaction efficiency. Advanced methods such as continuous flow reactors have been employed to optimize yield and purity.

Propiedades

IUPAC Name |

1-(tert-butylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCRATFVXVJSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874496 | |

| Record name | 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64980-40-1 | |

| Record name | 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.